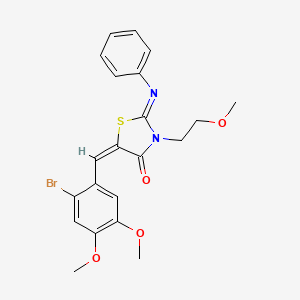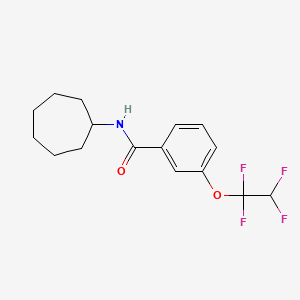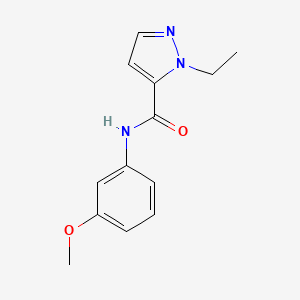
(2Z,5E)-5-(2-bromo-4,5-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(2-METHOXYETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE is a complex organic compound with a unique structure that includes bromine, methoxy, and thiazolanone groups
準備方法
The synthesis of 5-[(E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(2-METHOXYETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE typically involves multiple steps. The starting materials often include 2-bromo-4,5-dimethoxybenzaldehyde and 2-methoxyethylamine. The reaction conditions usually require a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol. The final product is obtained through a series of condensation and cyclization reactions .
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger molecules.
科学的研究の応用
5-[(E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(2-METHOXYETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-[(E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(2-METHOXYETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .
類似化合物との比較
Similar compounds include:
2-Bromo-4,5-dimethoxybenzyl alcohol: This compound shares the bromine and methoxy groups but lacks the thiazolanone structure.
2-Bromo-4,5-dimethoxyphenylacetic acid: Similar in structure but with an acetic acid group instead of the thiazolanone.
4-Bromo-2,5-dimethoxyphenethylamine: Contains the bromine and methoxy groups but is an amine rather than a thiazolanone.
The uniqueness of 5-[(E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(2-METHOXYETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE lies in its combination of functional groups, which confer distinct chemical and biological properties .
特性
分子式 |
C21H21BrN2O4S |
|---|---|
分子量 |
477.4 g/mol |
IUPAC名 |
(5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H21BrN2O4S/c1-26-10-9-24-20(25)19(29-21(24)23-15-7-5-4-6-8-15)12-14-11-17(27-2)18(28-3)13-16(14)22/h4-8,11-13H,9-10H2,1-3H3/b19-12+,23-21? |
InChIキー |
MBZLZGNSFBBVMA-PXWOKZSGSA-N |
異性体SMILES |
COCCN1C(=O)/C(=C\C2=CC(=C(C=C2Br)OC)OC)/SC1=NC3=CC=CC=C3 |
正規SMILES |
COCCN1C(=O)C(=CC2=CC(=C(C=C2Br)OC)OC)SC1=NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methoxy-5-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B10898721.png)
methanone](/img/structure/B10898723.png)
![2-bromo-N-(3-{[(2E)-2-(3-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B10898730.png)


![Diethyl 2,2'-[(1,6-dioxohexane-1,6-diyl)diimino]bis(4,5-dimethylthiophene-3-carboxylate)](/img/structure/B10898751.png)
![6-[(4-Methyl-2-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10898759.png)
![4-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]benzamide](/img/structure/B10898765.png)
![3-(furan-2-yl)-5-(methylsulfanyl)-N-[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10898771.png)
![6-[(1,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10898776.png)
![4-iodo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B10898780.png)
![(2Z)-2-cyano-3-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(naphthalen-2-yl)prop-2-enamide](/img/structure/B10898785.png)
![N-(2-fluorophenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10898789.png)
![1,3-dimethyl-4-nitro-N'-[(1E)-3-phenylbutylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B10898791.png)
